4,5-Diamino-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 201.15 g/mol. It features a trifluoromethyl group attached to a benzene ring that also contains two amino groups at the 4 and 5 positions, along with a cyano group at the 2 position. This unique structure contributes to its distinct chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science.
These reactions are often influenced by the electronic properties imparted by the trifluoromethyl group, which enhances reactivity due to its electronegative nature.
Research indicates that 4,5-diamino-2-(trifluoromethyl)benzonitrile exhibits significant biological activity. Compounds with similar structures have been studied for their potential as anti-cancer agents, particularly due to their ability to inhibit endothelial cell growth. The mechanism of action may involve interference with cellular signaling pathways or direct interaction with biomolecules, although specific pathways for this compound remain under investigation .
Several synthesis methods for 4,5-diamino-2-(trifluoromethyl)benzonitrile have been developed:
These methods highlight the versatility in synthetic approaches available for producing this compound on both laboratory and industrial scales.
4,5-Diamino-2-(trifluoromethyl)benzonitrile has potential applications in various domains:
Studies on 4,5-diamino-2-(trifluoromethyl)benzonitrile's interactions with biological systems are crucial for understanding its potential therapeutic effects. Investigations into its binding affinity with specific receptors or enzymes could provide insights into its mechanism of action. Additionally, studies on its metabolic stability and toxicity profiles will be essential for assessing safety in pharmaceutical applications .
Several compounds share structural similarities with 4,5-diamino-2-(trifluoromethyl)benzonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-4-(trifluoromethyl)benzonitrile | C8H6F3N | Contains one amino group; used in similar applications. |
4-Amino-2-(trifluoromethyl)benzonitrile | C8H6F3N | Similar structure but lacks an additional amino group. |
3-Amino-4-(trifluoromethyl)benzonitrile | C8H6F3N | Different amino positioning; affects reactivity. |
Uniqueness: The presence of two amino groups at the 4 and 5 positions distinguishes 4,5-diamino-2-(trifluoromethyl)benzonitrile from its analogs, potentially enhancing its biological activity and reactivity compared to compounds with fewer amino groups.
This detailed examination of 4,5-diamino-2-(trifluoromethyl)benzonitrile showcases its significance in chemical research and potential applications across various fields.
4,5-Diamino-2-(trifluoromethyl)benzonitrile exhibits distinctive physical and chemical properties that reflect its unique molecular structure. The compound has a molecular formula of C₈H₆F₃N₃ and a molecular weight of 201.15 grams per mole. The melting point ranges from 162 to 163 degrees Celsius, indicating good thermal stability under standard laboratory conditions. The compound exists as a solid at room temperature and requires storage under ambient conditions while avoiding light exposure and maintaining an inert gas atmosphere.
The structural configuration of this compound features a benzene ring with strategically positioned functional groups that contribute to its chemical reactivity. The compound can be represented by the Simplified Molecular Input Line Entry System notation C1=C(C(=CC(=C1N)N)C(F)(F)F)C#N, which clearly delineates the arrangement of atoms within the molecule. The International Union of Pure and Applied Chemistry name for this compound is 4,5-diamino-2-(trifluoromethyl)benzonitrile, with the Chemical Abstracts Service registry number 882978-62-3.
The compound exhibits characteristic spectroscopic signatures that facilitate its identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides valuable insights into the molecular structure, with distinct chemical shifts corresponding to the aromatic protons and amino groups. The presence of multiple fluorine atoms creates complex coupling patterns in both proton and fluorine nuclear magnetic resonance spectra, which can be utilized for structural verification and purity assessment. Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 202.05866 for the protonated molecular ion, with predicted collision cross sections providing additional analytical parameters for compound identification.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₈H₆F₃N₃ | |
Molecular Weight | 201.15 g/mol | |
Melting Point | 162-163°C | |
Flash Point | >110°C | |
Storage Temperature | Ambient | |
Physical State | Solid | |
Purity (Commercial) | 95-98% |
Acute Toxic;Irritant